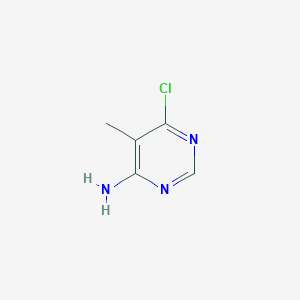

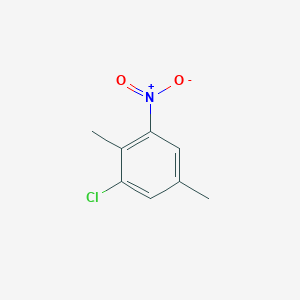

1-Chloro-2,5-dimethyl-3-nitrobenzene

カタログ番号 B081249

CAS番号:

13711-22-3

分子量: 185.61 g/mol

InChIキー: ICVFACWRHDRTIM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

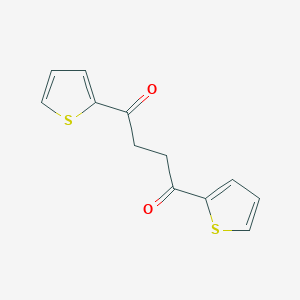

1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis

1-Chloro-2,5-dimethyl-3-nitrobenzene contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis

A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学的研究の応用

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of indole derivatives is a topic of ongoing research, with novel methods continually being investigated .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of study .

Reaction with Dinitrogen Pentoxide

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .

- Methods of Application: The reaction takes place in dichloromethane, a common organic solvent, and is catalysed by H-Faujasite-720 .

- Results or Outcomes: The specific results or outcomes of this reaction were not detailed in the source. However, the reaction’s product could potentially be used in further chemical syntheses .

Preparation of Aromatic Azo Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the preparation of aromatic azo compounds . Azo compounds are used as dyes and pigments due to their vivid colors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of azo compounds typically involves a diazotization reaction .

- Results or Outcomes: Azo compounds are widely used in the dye and pigment industries .

Enhanced Electrokinetic Remediation

- Scientific Field: Environmental Science

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

- Methods of Application: The compound is used to simulate the behavior of 2,4-dinitrotoluene in soil remediation experiments .

- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source. However, the goal of such experiments is to develop effective methods for soil decontamination .

Preparation of Nitro Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .

- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Results or Outcomes: Nitro compounds have various applications in the field of chemistry due to their reactivity and the presence of the nitro group .

Nomenclature of Substituted Benzene Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as an example in the study of the nomenclature of substituted benzene derivatives according to IUPAC rules .

- Methods of Application: The compound is used to illustrate the rules of nomenclature, particularly the prioritization of functional groups and the application of the lowest locant rule .

- Results or Outcomes: The study of nomenclature is fundamental to understanding and communicating in the field of organic chemistry .

Safety And Hazards

特性

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,5-dimethyl-3-nitrobenzene | |

CAS RN |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of commercially available 2-chloro-1,4-dimethylbenzene (5 mL, 37 mmol) in concentrated H2SO4 (5 mL) cooled to 0-5° C. was added dropwise concentrated HNO3 (4.7 mL, 74.6 mmol) over 20 min. After the addition, the reaction was stirred at 0-5° C. for 30 min, then poured carefully into a mixture of ice and saturated aqueous K2CO3 solution (40 mL), and extracted with EtOAc (3×). The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel), eluting with 10-30% EtOAc/hexane to give a mixture of the title compound and its regioisomer (1-chloro-2,5-dimethyl-4-nitrobenzene) (3.0 g). The mixture was further chromatographed (silica gel) eluting with 10% CH2Cl2 in hexane to afford pure compound 19A (0.2 g).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)